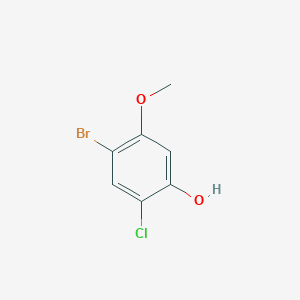
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a boronic ester group and a sulfonamide group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between phenylboronic acid and pinacol in the presence of a dehydrating agent such as toluene.
Sulfonamide Formation: The sulfonamide group is formed by reacting the boronic ester with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
From Oxidation: Phenylboronic acid derivatives.
From Reduction: Phenylborane derivatives.
From Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain reactions.
N-phenylbenzenesulfonamide: Lacks the boronic ester group, limiting its use in coupling reactions.
Uniqueness
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of the boronic ester and sulfonamide groups, which allows it to participate in a wide range of chemical reactions and applications.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C18H22BNO4S |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-16(13-11-14)25(21,22)20-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
InChI Key |
AGDMEMHCZGZGGG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)



![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)



